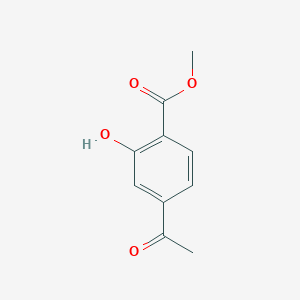

Methyl 4-acetyl-2-hydroxybenzoate

Vue d'ensemble

Description

Methyl 4-acetyl-2-hydroxybenzoate is a chemical compound with the CAS Number: 27475-11-2. It has a molecular weight of 194.19 and is typically stored at room temperature . It is a solid substance and contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .

Molecular Structure Analysis

Methyl 4-acetyl-2-hydroxybenzoate has a complex molecular structure. It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

Methyl 4-acetyl-2-hydroxybenzoate is a solid substance . It has a molecular weight of 194.19 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

1. Crystal Structure Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its crystal structure. The study involved the determination of the single crystal X-ray structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. This understanding is crucial for its applications in pharmaceuticals, cosmetics, and food preservatives (Sharfalddin et al., 2020).

2. Isolation and Spectroscopic Analysis

A derivative of methyl 4-acetyl-2-hydroxybenzoate was isolated from the seeds of Lithospermum erythrorhizon. This discovery, achieved through chromatography techniques, provided new insights into the natural occurrence of this compound and its potential applications (Park et al., 2009).

3. Analytical Method Development

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for quantifying various parabens in food. This method is significant for ensuring food safety and analyzing the presence of methyl 4-acetyl-2-hydroxybenzoate and related compounds in various products (Cao et al., 2013).

4. Mimicking Enzymatic Activity

Research on the copper-mediated oxygenation of methyl 4-hydroxybenzoate showcased its potential in mimicking the activity of the enzyme tyrosinase. This study is vital for understanding the biochemical processes and potential pharmaceutical applications of this molecule (Casella et al., 1996).

5. Pharmaceutical Stability Studies

Investigations into the alkaline hydrolysis of methyl 4-hydroxybenzoate esters have provided insights into their stability under various conditions. This research is crucial for the development and preservation of pharmaceuticals containing these compounds (Shija et al., 1992).

6. Neuroprotective Effects

A study on methyl 3,4-dihydroxybenzoate demonstrated its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research contributes to the understanding of the therapeutic potential of methyl 4-acetyl-2-hydroxybenzoate derivatives in neurodegenerative diseases (Cai et al., 2016).

7. Sensor Development

The development of an electrochemical sensor based on molecularly imprinted polymer for detecting methyl paraben highlights the importance of monitoring this compound in various products due to its potential health risks (Soysal, 2021).

Safety And Hazards

Methyl 4-acetyl-2-hydroxybenzoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

methyl 4-acetyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFLHHFBWGFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537003 | |

| Record name | Methyl 4-acetyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-2-hydroxybenzoate | |

CAS RN |

27475-11-2 | |

| Record name | Methyl 4-acetyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

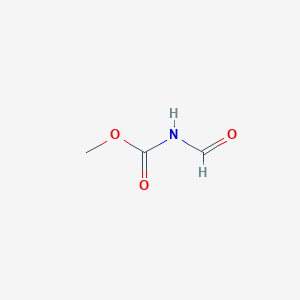

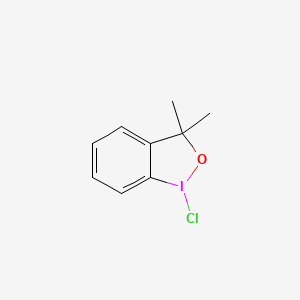

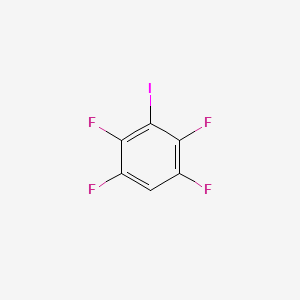

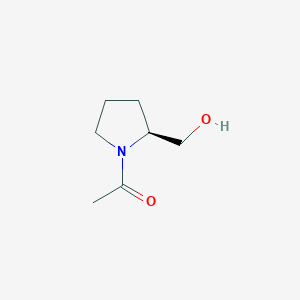

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)